Cas no 88442-63-1 (1-(1-isocyanatoethyl)naphthalene)
1-(1-isocyanatoethyl)naphthalene Chemical and Physical Properties
Names and Identifiers
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- Naphthalene,1-(1-isocyanatoethyl)-
- 1-(1-isocyanatoethyl)naphthalene
- 1-(naphth-1-yl)ethylisocyanate
- 1-(1-Naphthyl)ethylisocyanate
- (R)-(-)-1-(1-Naphthyl)ethylisocyanate
- 1-(1-Naphthyl)ethyl isocyanate, 95%
- FT-0642086
- EN300-316044
- SCHEMBL714591
- FT-0641480
- A825859
- 88442-63-1
- FT-0605024
- Naphthalene, 1-(1-isocyanatoethyl)-
- MFCD00004015
- AKOS015910213
- 1-(1-Isocyanatoethyl)naphthalene #
- 1-(1-Naphthyl)ethyl isocyanate
- SY101168
-
- MDL: MFCD00064180
- Inchi: 1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3
- InChI Key: GONOHGQPZFXJOJ-UHFFFAOYSA-N
- SMILES: O=C=NC(C)C1C=CC=C2C=CC=CC=12
Computed Properties
- Exact Mass: 197.084063974g/mol
- Monoisotopic Mass: 197.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 29.4Ų
Experimental Properties
- Flash Point: 200 °F
1-(1-isocyanatoethyl)naphthalene Security Information
- Hazardous Material transportation number:UN 2206 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: 23-26-28-37/39
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Hazardous Material Identification:
- HazardClass:6.1(a)
- PackingGroup:II
1-(1-isocyanatoethyl)naphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A530641-1g |
1-(1-Isocyanatoethyl)naphthalene |
88442-63-1 | 97% | 1g |
$63.00 | 2021-07-07 | |
| Enamine | EN300-316044-0.05g |
1-(1-isocyanatoethyl)naphthalene |
88442-63-1 | 95% | 0.05g |
$21.0 | 2023-09-05 | |
| Enamine | EN300-316044-0.1g |
1-(1-isocyanatoethyl)naphthalene |
88442-63-1 | 95% | 0.1g |
$30.0 | 2023-09-05 | |
| Enamine | EN300-316044-0.25g |
1-(1-isocyanatoethyl)naphthalene |
88442-63-1 | 95% | 0.25g |
$44.0 | 2023-09-05 | |
| Enamine | EN300-316044-0.5g |
1-(1-isocyanatoethyl)naphthalene |
88442-63-1 | 95% | 0.5g |
$69.0 | 2023-09-05 | |
| Enamine | EN300-316044-1.0g |
1-(1-isocyanatoethyl)naphthalene |
88442-63-1 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-316044-2.5g |
1-(1-isocyanatoethyl)naphthalene |
88442-63-1 | 95% | 2.5g |
$187.0 | 2023-09-05 | |
| Enamine | EN300-316044-5.0g |
1-(1-isocyanatoethyl)naphthalene |
88442-63-1 | 95% | 5.0g |
$351.0 | 2023-02-24 | |
| Enamine | EN300-316044-10.0g |
1-(1-isocyanatoethyl)naphthalene |
88442-63-1 | 95% | 10.0g |
$676.0 | 2023-02-24 | |
| Enamine | EN300-316044-1g |
1-(1-isocyanatoethyl)naphthalene |
88442-63-1 | 95% | 1g |
$89.0 | 2023-09-05 |
1-(1-isocyanatoethyl)naphthalene Suppliers
1-(1-isocyanatoethyl)naphthalene Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Jadwiga Frelek,Marcin Górecki,Marta Łaszcz,Agata Suszczyńska,Elemér Vass,Wojciech J. Szczepek Chem. Commun., 2012,48, 5295-5297
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-(1-isocyanatoethyl)naphthalene
Introduction to 1-(1-isocyanatoethyl)naphthalene (CAS No. 88442-63-1) and Its Emerging Applications in Chemical Biology
1-(1-isocyanatoethyl)naphthalene, identified by the Chemical Abstracts Service Number (CAS No.) 88442-63-1, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and reactive properties. This compound, featuring a naphthalene core substituted with an isocyanatoethyl group, presents a versatile platform for the development of novel bioactive molecules. The isocyanate functionality (-NCO) inherent in its structure enables a wide range of chemical transformations, making it a valuable intermediate in synthetic chemistry and drug discovery.
The naphthalene moiety, a fused aromatic ring system, contributes to the compound's stability and hydrophobicity, while the isocyanatoethyl group provides reactivity that can be exploited for covalent bonding with biomolecules such as peptides, proteins, and nucleic acids. This dual functionality has opened up new avenues for the design of probes, inhibitors, and therapeutics in biomedical research. Recent advancements in the field have highlighted the compound's potential in modulating biological pathways by serving as a precursor for functionalized derivatives that exhibit targeted interactions with biological targets.
In recent years, 1-(1-isocyanatoethyl)naphthalene has been explored in the development of small-molecule tools for studying protein-protein interactions (PPIs). The isocyanate group can undergo reactions with nucleophilic residues on proteins, such as lysine or cysteine, allowing for the selective labeling and immobilization of proteins. This approach has been instrumental in elucidating complex interaction networks and has found applications in high-throughput screening assays. Additionally, the compound's ability to form covalent bonds has been leveraged in the creation of cross-linked protein complexes, providing insights into structural dynamics and allosteric regulation.
The pharmaceutical industry has also shown interest in 1-(1-isocyanatoethyl)naphthalene as a building block for drug candidates. Its structural motif can be incorporated into molecules designed to interact with specific biological receptors or enzymes. For instance, derivatives of this compound have been investigated for their potential to inhibit kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders. The naphthalene ring offers a scaffold that can be modified to optimize pharmacokinetic properties, while the isocyanate group allows for further derivatization to introduce pharmacophores that enhance binding affinity and selectivity.
Another emerging application of 1-(1-isocyanatoethyl)naphthalene lies in materials science, particularly in the development of functional polymers and coatings. The reactivity of the isocyanate group enables polymerization reactions that yield materials with tailored properties. These polymers can exhibit enhanced mechanical strength, thermal stability, or biocompatibility, making them suitable for applications in biomedical devices and advanced materials. Furthermore, the naphthalene core contributes to fluorescence characteristics that have been exploited in the design of luminescent materials for sensors and imaging techniques.
Recent research has also demonstrated the utility of 1-(1-isocyanatoethyl)naphthalene in click chemistry applications. The isocyanate group can participate in cycloaddition reactions with azides or alkynes to form stable triazoles or furans, respectively. These reactions provide efficient routes to conjugate the naphthalene derivative with other functional groups, enabling the synthesis of complex molecules with precise control over connectivity. This modularity has been particularly valuable in constructing multivalent ligands for targeted drug delivery systems.
The synthesis of 1-(1-isocyanatoethyl)naphthalene itself presents challenges due to the reactive nature of the isocyanate group. However, advances in synthetic methodologies have enabled more efficient and scalable production processes. Modern techniques such as transition-metal-catalyzed reactions and controlled polymerization strategies have improved yields and purity levels, making it more accessible for research applications. These advancements have facilitated broader exploration of its potential applications across multiple disciplines.
In conclusion, 1-(1-isocyanatoethyl)naphthalene (CAS No. 88442-63-1) represents a multifaceted compound with significant promise in chemical biology and related fields. Its unique structural features enable diverse functionalizations, making it a valuable tool for drug discovery, biomolecular studies, materials science, and beyond. As research continues to uncover new applications and synthetic strategies, 1-(1-isocyanatoethyl)naphthalene is poised to play an increasingly important role in advancing scientific understanding and innovation.
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